molecular formula C20H18Cl4N2O4 B5088958 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine CAS No. 4199-71-7

1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine

Cat. No.: B5088958
CAS No.: 4199-71-7
M. Wt: 492.2 g/mol
InChI Key: PVKNQQJSKSMMHM-UHFFFAOYSA-N
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Description

1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, is characterized by the presence of two 2,4-dichlorophenoxyacetyl groups attached to a piperazine ring. The dichlorophenoxy moiety is known for its herbicidal properties, while the piperazine ring is commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine typically involves the acylation of piperazine with 2,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Preparation of 2,4-dichlorophenoxyacetyl chloride by reacting 2,4-dichlorophenol with thionyl chloride.

    Step 2: Acylation of piperazine with 2,4-dichlorophenoxyacetyl chloride in the presence of triethylamine.

The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The dichlorophenoxy moiety may interact with cellular receptors or enzymes, leading to changes in cellular functions. The piperazine ring can enhance the compound’s ability to cross cell membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis((2,4-dichlorophenoxy)acetyl)ethylenediamine
  • 1,4-Bis((2,4-dichlorophenoxy)acetyl)hexamethylenediamine
  • 1,4-Bis((2,4-dichlorophenoxy)acetyl)diethylenetriamine

Uniqueness

1,4-Bis((2,4-dichlorophenoxy)acetyl)piperazine is unique due to the presence of the piperazine ring, which imparts specific physicochemical properties and biological activities. The dichlorophenoxy groups enhance its potential as a bioactive compound, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-[2-(2,4-dichlorophenoxy)acetyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl4N2O4/c21-13-1-3-17(15(23)9-13)29-11-19(27)25-5-7-26(8-6-25)20(28)12-30-18-4-2-14(22)10-16(18)24/h1-4,9-10H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKNQQJSKSMMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962139
Record name 1,1'-(Piperazine-1,4-diyl)bis[2-(2,4-dichlorophenoxy)ethan-1-one]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4199-71-7
Record name NSC43806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Piperazine-1,4-diyl)bis[2-(2,4-dichlorophenoxy)ethan-1-one]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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